molecular formula C16H18N4OS2 B11468489 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B11468489
M. Wt: 346.5 g/mol
InChI Key: IDHQBNZCHPPKKG-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known by its chemical structure C₁₈H₂₀N₄OS₂, is a complex organic compound. Let’s break down its components:

    Benzothiophene Ring: The core structure contains a benzothiophene ring, which is a fused aromatic system with a sulfur atom.

    Imidazole Moiety: Attached to the benzothiophene ring is an imidazole group, characterized by two nitrogen atoms in a five-membered ring.

    Cyano Group: The cyano (CN) group is present at the 3-position of the benzothiophene ring.

Preparation Methods

The synthesis of this compound involves several steps

    Benzothiophene Synthesis: Start by synthesizing the benzothiophene ring. Common methods include cyclization of appropriate precursors or heterocyclic annulation reactions.

    Imidazole Formation: Introduce the imidazole moiety using imidazole derivatives. This step often involves condensation reactions.

    Cyano Group Addition: Add the cyano group to the benzothiophene ring using cyanation reagents.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation at the sulfur atom or the imidazole nitrogen.

    Reduction: Reduction of the cyano group to an amine is possible.

    Substitution: Substitution reactions can occur at various positions.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles play a role.

    Major Products: These depend on reaction conditions but may include derivatives with modified functional groups.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.

    Antifungal Properties: Benzothiophene derivatives often exhibit antifungal activity.

    Biological Studies: Investigate its effects on cellular pathways and receptors.

    Industry: Limited information, but it could have applications in materials science.

Mechanism of Action

    Targets: It likely interacts with proteins or enzymes due to its structural complexity.

    Pathways: Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: Its combination of benzothiophene, imidazole, and cyano groups sets it apart.

    Similar Compounds: Explore related benzothiophene derivatives, such as other cyano-substituted analogs.

Properties

Molecular Formula

C16H18N4OS2

Molecular Weight

346.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H18N4OS2/c1-9-10(2)19-16(18-9)22-8-14(21)20-15-12(7-17)11-5-3-4-6-13(11)23-15/h3-6,8H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

IDHQBNZCHPPKKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C

Origin of Product

United States

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